(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of (S)-1-phenylethylamine with 4-bromobenzaldehyde under specific conditions . The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanamines, ketones, and aldehydes .
Scientific Research Applications
(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-(4-Bromophenyl)(phenyl)methanamine hydrochloride
- (4-Fluorophenyl)(phenyl)methanamine hydrochloride
- (4-Methoxyphenyl)(phenyl)methanamine
Uniqueness
(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions with other molecules . This makes it a valuable compound in various research and industrial applications .
Biological Activity
(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride, an organic compound with the molecular formula C₁₃H₁₃BrClN, is recognized for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group and a phenyl group attached to a methanamine backbone , which contributes to its unique biological profile. The hydrochloride form enhances its solubility, making it suitable for various applications in research and therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Some studies suggest that the compound may have antidepressant properties, potentially through mechanisms involving serotonin uptake inhibition .
- Antiproliferative Activity : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have shown significant activity against leukemia cell lines .
- Interaction with Biological Targets : The compound's binding affinity to specific receptors and enzymes has been studied, contributing to its potential therapeutic applications.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into how modifications can affect activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromobenzylamine hydrochloride | C₇H₉BrClN | Shorter carbon chain; used as a building block in organic synthesis. |
(S)-(4-Bromophenyl)(phenyl)ethanamine | C₁₄H₁₈BrClN | Ethane backbone; potential for differing biological activity. |
4-Bromodiphenylmethanol | C₁₃H₁₁BrO | Contains an alcohol functional group; used in different chemical applications. |
The presence of brominated and phenolic structures in this compound enhances its biological activity compared to structurally similar compounds.
Case Studies and Research Findings
- Antidepressant Activity : A study focusing on the antidepressant derivatives of related compounds demonstrated that specific structural modifications could enhance serotonin uptake blocking activity, a key mechanism in treating depression .
- Antiproliferative Studies : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interactions of the compound with target proteins involved in cancer progression. These studies reveal potential binding sites and interaction energies that correlate with observed biological activities .
Properties
IUPAC Name |
(S)-(4-bromophenyl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHELGYDLPWLM-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.